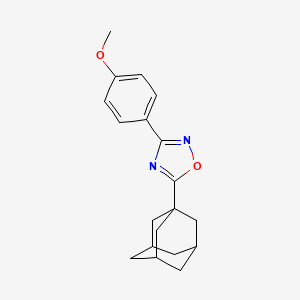
(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate, also known as PhIF2OTf, is a chemical compound that has been widely used in scientific research applications. It is a highly reactive and versatile reagent that can be used for a variety of purposes, including the synthesis of organic compounds and the study of biological systems.
作用机制
(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate is a highly reactive reagent that can undergo a variety of reactions depending on the conditions under which it is used. It can act as an oxidizing agent, a source of electrophilic iodine, or a catalyst for a variety of reactions. The exact mechanism of action of this compound depends on the specific reaction being studied.
Biochemical and Physiological Effects
This compound is not typically used in biochemical or physiological studies, as it is highly reactive and can cause damage to biological systems. However, it has been used in the study of enzymatic reactions, particularly in the area of oxidative enzymes. In these studies, this compound has been shown to be a powerful oxidizing agent that can be used to study the mechanisms of enzymatic reactions.
实验室实验的优点和局限性
(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate has several advantages for use in lab experiments. It is a highly reactive and versatile reagent that can be used for a variety of purposes. It is also relatively easy to synthesize and has a high yield. However, this compound is also highly reactive and can be dangerous if not handled properly. It can cause damage to biological systems and should be used with caution.
未来方向
There are several future directions for the use of (4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate in scientific research. One area of interest is in the synthesis of complex organic molecules, particularly those with medicinal applications. This compound could be used as a powerful oxidizing agent for the synthesis of these molecules. Another area of interest is in the study of enzymatic reactions, particularly those involving oxidative enzymes. This compound could be used to study the mechanisms of these reactions and to develop new enzyme inhibitors. Finally, this compound could be used in the development of new catalytic systems for a variety of reactions.
合成方法
(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate can be synthesized through a two-step reaction process. The first step involves the reaction of iodobenzene with silver fluoride in the presence of a palladium catalyst to form (4-fluorophenyl)(4-iodophenyl)iodonium tetrafluoroborate. The second step involves the reaction of (4-fluorophenyl)(4-iodophenyl)iodonium tetrafluoroborate with trifluoromethanesulfonic acid to form this compound. The overall yield of this synthesis method is typically around 50%.
科学研究应用
(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate has been widely used in scientific research applications, particularly in the field of organic chemistry. It can be used as a powerful oxidizing agent for the synthesis of complex organic molecules. It has also been used as a source of electrophilic iodine for the synthesis of aryl iodides and other iodine-containing compounds. In addition, this compound has been used in the study of biological systems, particularly in the area of enzymatic reactions.
属性
IUPAC Name |
(4-fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FI.CHF3O3S/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWIPFSYRFLJGM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)
![9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4992661.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992674.png)


![17-(4-fluorobenzyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4992697.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B4992714.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4992724.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992736.png)

![N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4992752.png)